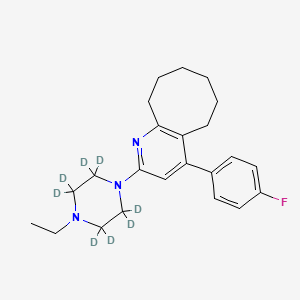

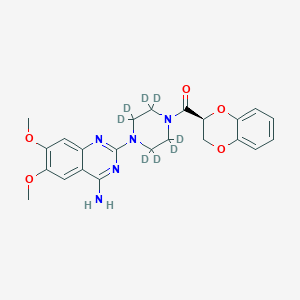

Blonanserin D8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

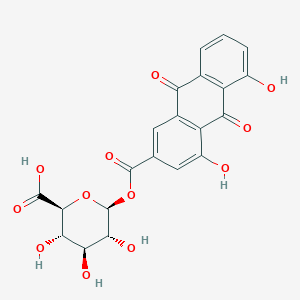

Blonanserin D8 is a deuterated form of blonanserin, an atypical antipsychotic agent. Blonanserin is primarily used for the treatment of schizophrenia and has been approved in Japan since January 2008 . It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension . This compound, being a deuterated version, is expected to have similar pharmacological properties but with potentially improved pharmacokinetic profiles due to the deuterium isotope effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of blonanserin involves several key steps:

Reaction of Ethyl 4-fluorobenzoate with Ethyl Acetoacetate: This reaction is carried out in the presence of sodium ethylate to obtain ethyl (p-fluorobenzoyl) acetate.

Ammonia Addition: Ammonia water is added to ethyl (p-fluorobenzoyl) acetate to produce 3-(4-fluorophenyl)-3-oxo-propanamide.

Cyclization with Cyclooctanone: The intermediate is then reacted with cyclooctanone and p-toluenesulfonic acid to form the desired blonanserin structure.

Industrial Production Methods

Industrial production of blonanserin follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Blonanserin undergoes various chemical reactions, including:

Oxidation: Blonanserin can be oxidized to form its N-oxide metabolite.

Reduction: Reduction reactions can convert blonanserin to its N-deethylated form.

Substitution: Blonanserin can undergo substitution reactions, particularly at the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are the N-oxide and N-deethylated metabolites .

Scientific Research Applications

Blonanserin D8 has several scientific research applications:

Mechanism of Action

Blonanserin D8 exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in the positive and negative symptoms of schizophrenia . This compound has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .

Comparison with Similar Compounds

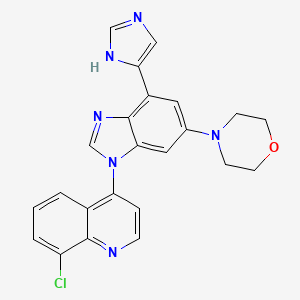

Blonanserin D8 is compared with other atypical antipsychotics such as:

- Aripiprazole

- Clozapine

- Haloperidol

- Olanzapine

- Risperidone

This compound is unique due to its deuterated form, which may offer improved pharmacokinetic properties compared to its non-deuterated counterparts . This includes potentially longer half-life, reduced metabolic degradation, and improved bioavailability .

Properties

Molecular Formula |

C23H30FN3 |

|---|---|

Molecular Weight |

375.6 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

InChI |

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i13D2,14D2,15D2,16D2 |

InChI Key |

XVGOZDAJGBALKS-DBVREXLBSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H] |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)

![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)

![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)

![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)